molecular formula C20H27FN8 B15117906 N-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

N-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B15117906
M. Wt: 398.5 g/mol
InChI Key: HSHGZRMRJFHRHZ-UHFFFAOYSA-N
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Description

N-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyrimidine moiety, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . This method is catalyst-free and eco-friendly, making it suitable for industrial production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or microwave irradiation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in the progression of the cell cycle.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit CDK2 inhibitory activity and have been studied for their potential anticancer properties. N-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific functional groups and enhanced biological activity.

Properties

Molecular Formula

C20H27FN8

Molecular Weight

398.5 g/mol

IUPAC Name

N-[[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C20H27FN8/c1-5-16-17(21)18(23-11-22-16)27(4)10-15-6-8-28(9-7-15)19-13(2)14(3)26-20-24-12-25-29(19)20/h11-12,15H,5-10H2,1-4H3

InChI Key

HSHGZRMRJFHRHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)F

Origin of Product

United States

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